N1-(2-ethylphenyl)-N2-(4-fluorobenzyl)oxalamide
CAS No.: 425609-37-6
Cat. No.: VC4640623
Molecular Formula: C17H17FN2O2
Molecular Weight: 300.333
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 425609-37-6 |
|---|---|
| Molecular Formula | C17H17FN2O2 |
| Molecular Weight | 300.333 |
| IUPAC Name | N'-(2-ethylphenyl)-N-[(4-fluorophenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C17H17FN2O2/c1-2-13-5-3-4-6-15(13)20-17(22)16(21)19-11-12-7-9-14(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | NMCCEODOAUANOS-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Introduction
N1-(2-ethylphenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound characterized by its oxalamide backbone, which is a derivative of oxalic acid where one or both of the acidic hydrogens are replaced by amines. This compound features a 2-ethylphenyl group and a 4-fluorobenzyl group attached to the oxalamide linkage. The molecular formula for this compound is C17H17FN2O2, indicating its composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
Biological Activity and Potential Applications
While specific biological activity data for N1-(2-ethylphenyl)-N2-(4-fluorobenzyl)oxalamide is limited, compounds with similar structures, such as other oxalamides, have shown potential in medicinal chemistry. Oxalamides are known for their ability to interact with biological targets, modulating enzyme activity or receptor binding, which can be crucial for therapeutic applications. The presence of fluorine in the structure may enhance its interaction with biological molecules, potentially leading to applications in drug discovery, particularly in areas like cancer therapy or neurological disorders.
Research Findings and Future Directions
Given the lack of extensive research on N1-(2-ethylphenyl)-N2-(4-fluorobenzyl)oxalamide, future studies should focus on its synthesis optimization, biological activity assessment, and potential pharmacological applications. Molecular docking studies and in vitro assays could provide valuable insights into its interaction with biological targets and its efficacy as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume